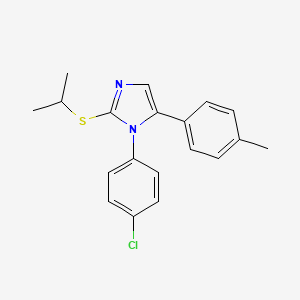
1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H19ClN2S and its molecular weight is 342.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, with the CAS number 1226445-97-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₉H₁₉ClN₂S
- Molecular Weight : 342.9 g/mol
- Structure : The compound consists of an imidazole ring substituted with a chlorophenyl group, an isopropylthio group, and a p-tolyl group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections delve into specific studies and findings related to this compound.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of imidazole derivatives, including this compound, on human cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | SISO (Cervical) | 2.87 | |
| Compound B | RT-112 (Bladder) | 3.06 | |
| This compound | TBD | TBD | TBD |
Note: Specific IC₅₀ values for the compound are not yet established in the literature but are expected to be similar to those of structurally related compounds.
The mechanism by which imidazole derivatives exert their cytotoxic effects often involves induction of apoptosis in cancer cells. Studies have shown that these compounds can trigger both early and late apoptotic pathways.
Apoptosis Induction
In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cell lines through:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
- Increased expression of pro-apoptotic proteins.
For instance, a related compound was shown to increase early apoptotic cells significantly when treated with IC₅₀ concentrations, indicating a potent pro-apoptotic effect .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is heavily influenced by their chemical structure. The presence of electron-withdrawing groups (like chlorine) and bulky lipophilic substituents has been linked to enhanced cytotoxicity.
Key Findings:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions has been shown to improve the potency against cancer cell lines.
- Substituent Effects : Variations in the substituents on the imidazole ring significantly affect the compound's ability to inhibit tumor growth.
Case Studies
One notable case study involved a series of imidazole derivatives tested against multiple cancer cell lines. The study found that compounds with similar structural features to this compound exhibited IC₅₀ values ranging from 2.38 µM to 8.13 µM against cervical and bladder cancer cell lines .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHZQMEKZUMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














